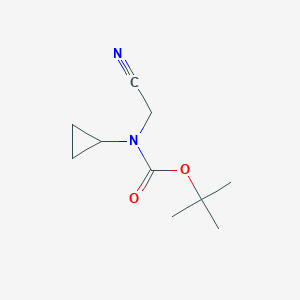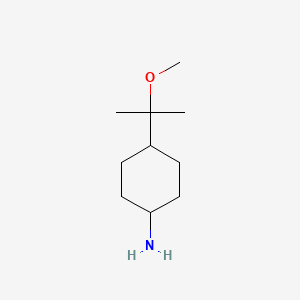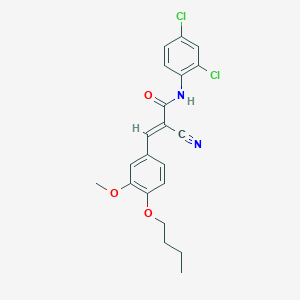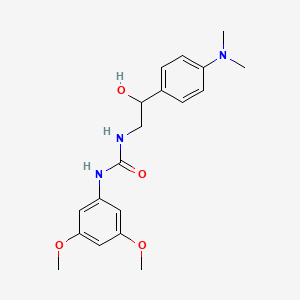
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a urea linkage, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multiple steps. One common method starts with the reaction of 3,5-dimethoxyaniline with an appropriate isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its urea linkage.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group may also interact with cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(3,5-Dimethoxyphenyl)-3-(2-(4-methylamino)phenyl)-2-hydroxyethyl)urea
- **1-(3,5-Dimethoxyphenyl)-3-(2-(4-(ethylamino)phenyl)-2-hydroxyethyl)urea
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-22(2)15-7-5-13(6-8-15)18(23)12-20-19(24)21-14-9-16(25-3)11-17(10-14)26-4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZCLKNTAPNHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
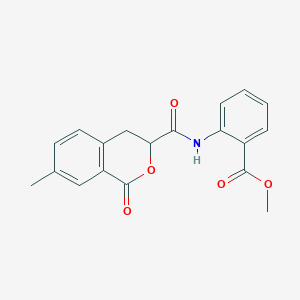
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2824241.png)
![2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2824242.png)
![2-Methyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2824244.png)
![rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylatehydrochloride](/img/structure/B2824245.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2824247.png)
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824249.png)
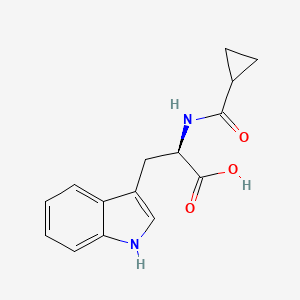

![2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2824252.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2824253.png)
